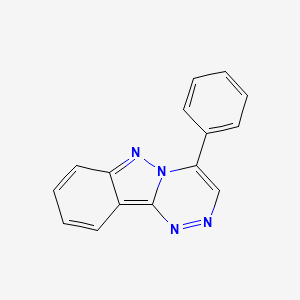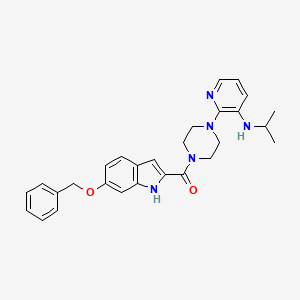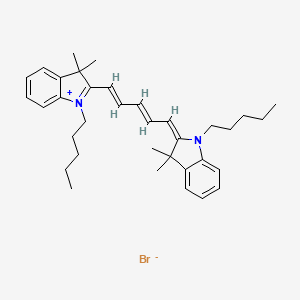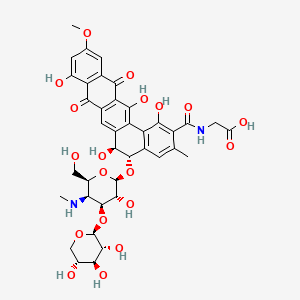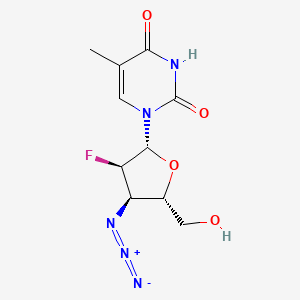
3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position, a fluorine atom at the 2’ position, and a methyl group at the 5 position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Introduction of the Azido Group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group at the 3’ position is replaced by an azido group.
Methylation: The methyl group at the 5 position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Applications De Recherche Scientifique
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as telomerase, which is responsible for maintaining telomere length in cells. This inhibition can lead to telomere shortening and eventual cell death, making it a potential therapeutic agent for cancer and viral infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine: Known for its potent inhibitory activity against telomerase.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its effects on telomere length and cell growth.
Uniqueness
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is unique due to the presence of the fluorine atom at the 2’ position, which can enhance its stability and biological activity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
127840-94-2 |
|---|---|
Formule moléculaire |
C10H12FN5O4 |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
AVYGFRQPURLSLQ-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



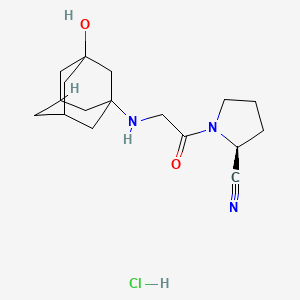
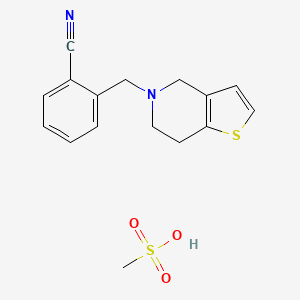
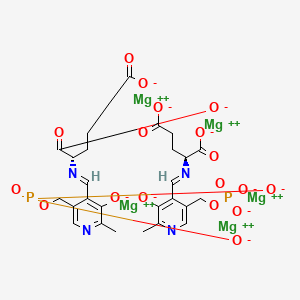


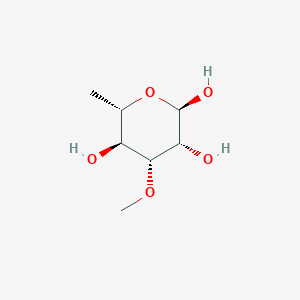
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
